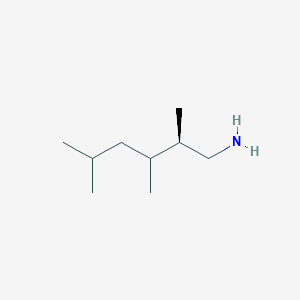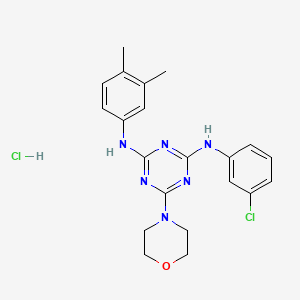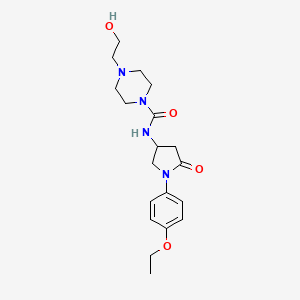
(2R)-2,3,5-Trimethylhexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3,5-Trimethylhexan-1-amine, also known as DMHA or Octodrine, is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. DMHA is structurally similar to other stimulants such as DMAA and ephedrine, but its effects on the body are not yet fully understood.
作用机制
(2R)-2,3,5-Trimethylhexan-1-amine is believed to work by increasing the release of norepinephrine and dopamine in the brain, which can lead to increased energy, focus, and motivation. It may also act as a vasoconstrictor, which can increase blood flow and oxygen delivery to the muscles during exercise.
Biochemical and Physiological Effects
(2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase heart rate, blood pressure, and respiratory rate in humans. It may also increase the production of sweat and cause vasoconstriction. These effects are similar to other stimulants such as caffeine and ephedrine.
实验室实验的优点和局限性
(2R)-2,3,5-Trimethylhexan-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are limitations to its use in experiments. The effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body are not yet fully understood, and there may be potential side effects that have not been identified.
未来方向
There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). (2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase focus and attention in some studies, and further research could investigate its potential as a non-stimulant treatment for ADHD. Another area of interest is the potential for (2R)-2,3,5-Trimethylhexan-1-amine to improve cognitive function in older adults. Several studies have investigated the effects of (2R)-2,3,5-Trimethylhexan-1-amine on cognitive function in young adults, but more research is needed to determine its effects on older adults. Finally, more research is needed to fully understand the safety and potential side effects of (2R)-2,3,5-Trimethylhexan-1-amine. Long-term studies are needed to determine if there are any negative effects on the body with prolonged use.
Conclusion
(2R)-2,3,5-Trimethylhexan-1-amine is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Its effects on the body are not yet fully understood, and more research is needed to determine its safety and potential uses. The synthesis method of (2R)-2,3,5-Trimethylhexan-1-amine has been reported in several scientific publications, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine, including its potential use as a treatment for ADHD and its effects on cognitive function in older adults.
合成方法
The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield (2R)-2,3,5-Trimethylhexan-1-amine. This method has been reported in several scientific publications and has been used to produce (2R)-2,3,5-Trimethylhexan-1-amine for research purposes.
科学研究应用
(2R)-2,3,5-Trimethylhexan-1-amine has been studied for its potential use as a dietary supplement and pre-workout ingredient. Several studies have investigated its effects on exercise performance, cognitive function, and mood. However, more research is needed to fully understand the effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body.
属性
IUPAC Name |
(2R)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3,5-Trimethylhexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)

![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)

![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)